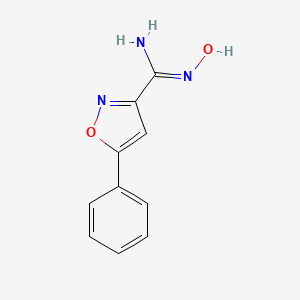
N-Hydroxy-5-phenylisoxazole-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-5-phenylisoxazole-3-carboximidamide is a heterocyclic compound with significant interest in the field of medicinal chemistry. It is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-phenylisoxazole-3-carboximidamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-5-phenylisoxazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated or aminated compounds .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-5-phenylisoxazole-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-5-phenylisoxazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Hydroxy-5-phenylisoxazole-3-carboximidamide include:
- N-Hydroxy-5-methylisoxazole-3-carboximidamide
- N-Hydroxy-5-phenylisoxazole-3-carbohydrazide
- N-Hydroxy-5-phenylisoxazole-3-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
N'-hydroxy-5-phenyl-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C10H9N3O2/c11-10(12-14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12) |
InChI-Schlüssel |
MRKBGQGYHUNJAR-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)/C(=N/O)/N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)



![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)







